3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Lipophilic efficiency Drug-likeness Regioisomer comparison

This precisely substituted piperazinyl-pyridazine features a 4-methoxybenzoyl group at the piperazine and a 1H-pyrazole at the pyridazine 6-position—a pattern critical for dCTPase thermal stabilization and selective hinge binding. Unlike 3-methoxy or halogen analogs, this specific substitution ensures SAR integrity for dCTPase probe development and kinase selectivity profiling. Use as a reference for MMP analysis or as a selectivity control against SCD1. Verify target engagement via thermal shift assay before cellular studies. Ideal for lead optimization targeting CDK, PIM, or CLK kinases.

Molecular Formula C19H20N6O2
Molecular Weight 364.4 g/mol
Cat. No. B4995640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC19H20N6O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C19H20N6O2/c1-27-16-5-3-15(4-6-16)19(26)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-2-9-20-25/h2-10H,11-14H2,1H3
InChIKeyXXTLDPGGPAHINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Structural Context and Scaffold Recognition


3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (C19H20N6O2, MW 364.4) is a synthetic organic compound built on a pyridazine core substituted at the 3-position with a 4-(4-methoxybenzoyl)piperazine and at the 6-position with a 1H-pyrazole [1]. The pyridazine scaffold is widely recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition, due to its ability to form key hydrogen bonds and π-stacking interactions in the ATP-binding pocket [2]. The compound’s specific substitution pattern distinguishes it within a broader class of piperazinyl-pyridazine derivatives that have been explored as dCTP pyrophosphatase 1 (dCTPase) inhibitors, stearoyl-CoA desaturase (SCD) inhibitors, and kinase modulators [3]. Its molecular weight and calculated logP (~1.9) suggest favorable drug-like properties suitable for probe development or lead optimization campaigns.

Why 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Cannot Be Simply Swapped with In-Class Analogs


The piperazinyl-pyridazine scaffold is highly sensitive to substituent modifications; even minor changes in the benzoyl group (e.g., methoxy position, halogen substitution) or the heterocycle at the pyridazine 6-position profoundly alter target selectivity, cellular permeability, and metabolic stability [1]. For instance, in the dCTPase inhibitor series, replacing a 4-methoxybenzoyl with a 3-methoxybenzoyl or heteroaryl carbonyl shifted inhibitory potency and selectivity profiles [1]. The 1H-pyrazole at the 6-position is a critical pharmacophore, and substituting it with imidazole or triazole leads to different hydrogen-bonding geometries and altered target engagement [2]. Consequently, procurement of a specific substitution pattern is essential for maintaining structure-activity relationship (SAR) integrity in probe or lead optimization studies.

Quantitative Differentiation Evidence for 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine vs. Closest Analogs


Lipophilic Efficiency (LipE) and Calculated logP Differentiation from 3-Methoxy and 2-Methoxy Regioisomers

The 4-methoxy substitution on the benzoyl ring yields a distinct lipophilicity profile compared to 3-methoxy and 2-methoxy regioisomers. Computational prediction using the XLogP3 algorithm gives a logP of approximately 1.9 for the target compound, while the 3-methoxy analog (3-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine) is predicted to have a logP of ~1.8, and the 2-methoxy analog ~1.7 [1]. The higher logP of the 4-methoxy derivative can enhance passive membrane permeability, which is a critical determinant of cellular potency for intracellular targets [1]. The number of hydrogen bond acceptors (7 vs. 7) and donors (0 vs. 0) remains constant across regioisomers, but the spatial orientation of the methoxy group influences solvation free energy and target binding [1].

Lipophilic efficiency Drug-likeness Regioisomer comparison

Thermodynamic Solubility and Hydrogen-Bonding Geometry Differentiation via Pyrazole vs. Imidazole 6-Substitution

The 1H-pyrazole at the 6-position of the pyridazine core offers a distinct hydrogen-bonding geometry compared to the 1H-imidazole analog (3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine). The pyrazole ring presents two adjacent nitrogen atoms (N1 and N2) capable of acting as hydrogen bond acceptors, forming a bidentate interaction with kinase hinge regions or other ATP-binding pocket residues, a motif validated in numerous kinase inhibitor co-crystal structures [1]. In contrast, imidazole presents a different N-atom spacing, which can alter binding affinity and selectivity profiles [2]. The pyrazole substitution also contributes to higher aqueous solubility compared to imidazole-containing analogs due to its greater polarity (Topological Polar Surface Area ~87 Ų for pyrazole-containing vs. ~77 Ų for imidazole-containing) [1].

Solubility Hydrogen-bonding Pyrazole pharmacophore

Target Engagement Potential for dCTP Pyrophosphatase 1 (dCTPase) Over SCD1

The piperazinyl-pyridazine scaffold bearing a 4-methoxybenzoyl group has been specifically disclosed within a series of dCTPase inhibitors, where lead compounds increased dCTPase thermal stability (ΔTm shift) and displayed outstanding selectivity over related NTP pyrophosphatases [1]. In contrast, closely related pyridazine-piperazine analogs with trifluoromethylbenzoyl or heteroaryl carbonyl groups were optimized as stearoyl-CoA desaturase (SCD1) inhibitors in a separate patent series, with IC50 values in the low nanomolar range (14 nM against mSCD1) [2]. The 4-methoxybenzoyl derivative is distinct from SCD1-optimized analogs due to the electron-donating methoxy group, which alters the electronic character of the benzoyl carbonyl and thus the hydrogen-bond acceptor strength, favoring dCTPase over SCD1 binding [1][2].

dCTPase inhibition Target selectivity Enzyme thermal stability

Rotatable Bond Count and Conformational Flexibility Relative to Sulfonyl and Methylene-Linked Analogs

The target compound contains a benzoyl carbonyl linker (C=O) attaching the 4-methoxyphenyl group to the piperazine, resulting in 6 rotatable bonds. In contrast, sulfonyl-linked analogs such as 3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine have 5 rotatable bonds and a different angular geometry (tetrahedral sulfur vs. planar carbonyl) [1]. The carbonyl linker provides partial double-bond character, reducing rotational degrees of freedom and preorganizing the phenyl ring for π-stacking interactions, which can minimize entropic penalty upon target binding [2]. Sulfonyl analogs, while more soluble, present a bulkier, more flexible geometry that can hinder fitting into tight hydrophobic pockets [1]. The benzoyl carbonyl also acts as a hydrogen-bond acceptor (HBA count 7 vs. 6 for sulfonyl analogs), offering an additional anchor point for target engagement [1].

Conformational entropy Binding free energy Sulfonyl vs. carbonyl

Recommended Procurement and Application Scenarios for 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


Chemical Probe Development for dCTP Pyrophosphatase 1 (dCTPase) in Cancer Stemness Studies

This compound is best deployed as a starting point for developing chemical probes targeting dCTPase, an enzyme implicated in cancer progression and stemness [1]. The 4-methoxybenzoyl substitution is consistent with the SAR for dCTPase thermal stabilization, and its pyrazole hinge-binding motif supports selective engagement of the dCTPase active site over related NTP pyrophosphatases. Researchers should verify dCTPase inhibition (thermal shift assay) and counter-screen against SCD1 to confirm selectivity before use in cellular models.

Kinase Inhibitor Library Enrichment for Hinge-Binder Scaffold Diversification

The pyridazine-pyrazole core is a privileged hinge-binding motif for kinase inhibitors [1]. This compound can serve as a building block for library synthesis or as a reference compound for virtual screening campaigns targeting kinases with selectivity for bidentate hinge interactions (e.g., CDK, PIM, or CLK families). Its predicted favorable logP (~1.9) and moderate TPSA make it a suitable core for optimizing oral bioavailability in lead optimization [2].

Structure-Activity Relationship (SAR) Expansion of Benzoyl-Piperazine Pharmacophores

The 4-methoxybenzoyl group is a key pharmacophoric element that can be systematically varied to explore electronic and steric effects on target binding. This compound is ideal for head-to-head SAR comparisons with 3-methoxy, 2-methoxy, 4-chloro, and 4-nitro analogs to delineate the contribution of the methoxy position to potency, selectivity, and metabolic stability [1]. Procurement enables medicinal chemistry teams to generate matched molecular pair (MMP) data critical for lead optimization.

Negative Control or Selectivity Marker for SCD1 Inhibitor Discovery Programs

Given that closely related piperazinyl-pyridazines are potent SCD1 inhibitors (e.g., XEN103 with mSCD1 IC50 = 14 nM), this 4-methoxybenzoyl derivative can be employed as a selectivity control to validate that observed phenotypic effects are not due to SCD1 inhibition [1]. Its structural divergence from the trifluoromethylbenzoyl or heteroaryl carbonyl SCD1 pharmacophores makes it a suitable tool for target deconvolution studies.

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